4-(Morpholinomethyl)benzothioamide
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Overview
Description
4-(Morpholinomethyl)benzothioamide is an organic compound with the molecular formula C12H16N2OS It is characterized by the presence of a morpholine ring attached to a benzothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)benzothioamide typically involves a multi-step process. One common method includes the Mannich reaction, where morpholine, formaldehyde, and benzothioamide are reacted under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothioamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Morpholinomethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The morpholine ring and benzothioamide moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholinomethyl)benzoic acid
- 4-(Morpholinomethyl)benzamide
- 4-(Morpholinomethyl)benzaldehyde
Comparison
4-(Morpholinomethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. For example, the thioamide group is more nucleophilic and less prone to hydrolysis compared to the amide group in 4-(Morpholinomethyl)benzamide. This makes this compound more suitable for certain chemical reactions and applications.
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16) |
InChI Key |
UJPDHHUPWNPCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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